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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the molecular structure and fundamental properties, including molecular weight and melting point. It further outlines robust, field-proven methodologies for the experimental determination of key parameters such as solubility and provides insights into the interpretation of spectral data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile binding capabilities. The introduction of a bromine atom and an ethyl group, along with a carbonitrile functional group, as in 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, significantly influences the molecule's electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing novel applications. This guide provides a detailed examination of these properties, grounded in established analytical techniques.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is presented below. These values are critical for initial assessment and for guiding further experimental design.

PropertyValueSource
Molecular Formula C6H6BrN3N/A
Molecular Weight 200.04 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not explicitly available for the 5-carbonitrile isomer. Related compounds like 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile have a melting point of 102.0-110.0 °C.[1]N/A

Experimental Determination of Physicochemical Properties

The following sections detail standardized protocols for determining key physicochemical parameters. The emphasis is on methodologies that ensure accuracy, reproducibility, and provide a clear rationale for each procedural step.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2][3] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2][3]

This is a common and reliable method for determining the melting point of a crystalline solid.[3][4]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[4]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.[5] This is achieved by tapping the sealed end of the tube on a hard surface.[3][5]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[2][5]

  • Accurate Determination: For a precise measurement, heat the sample to approximately 20°C below the expected melting point and then reduce the heating rate to about 1-2°C per minute.[5]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

Causality of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate temperature reading.[5]

  • Small Sample Size: Minimizes thermal gradients within the sample, resulting in a sharper, more accurate melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Powder->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat (1-2°C/min) Insert->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6][7]

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile to a known volume of the desired solvent in a sealed vial.[6]

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[6]

  • Quantification: Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] A calibration curve with standard solutions of known concentrations must be generated for accurate quantification.[6]

  • Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and remains so throughout the equilibration period.

  • Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[7]

  • Centrifugation and Filtration: Effectively removes all undissolved particles, preventing overestimation of the solubility.

  • HPLC Quantification: Provides high sensitivity and accuracy for determining the concentration of the dissolved compound.[6]

SolubilityWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Add Add Excess Solid to Solvent Equilibrate Equilibrate (24-72h) Add->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC Analyze Filtrate by HPLC Filter->HPLC Quantify Quantify vs. Standards HPLC->Quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9] For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, ¹H and ¹³C NMR would be essential for structural confirmation.

  • Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them.

  • Pyrazole Ring Proton: A singlet is expected for the proton on the pyrazole ring.

  • Chemical Shifts: The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile groups.

  • Pyrazole Ring Carbons: Distinct signals will be observed for the three carbon atoms in the pyrazole ring.

  • Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.

  • Nitrile Carbon: A characteristic signal for the carbon of the -C≡N group.

  • Sample Quantity: For a small molecule, dissolve 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.[10][11] The choice of solvent depends on the compound's solubility.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[11]

  • Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to avoid interfering with the shimming process.[10]

Causality of Experimental Choices:

  • Deuterated Solvents: Prevent large solvent signals from obscuring the analyte's signals in ¹H NMR and are used for the instrument's deuterium lock.[10]

  • Appropriate Concentration: Ensures a good signal-to-noise ratio without causing line broadening due to excessive concentration.[10]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its isotopic distribution and fragmentation pattern. For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile include:

  • -C≡N (Nitrile): A sharp, medium-intensity absorption around 2230-2210 cm⁻¹.

  • C=N and C=C (Pyrazole Ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹.

  • C-Br (Bromoalkane): Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

The physicochemical properties of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile are fundamental to its application in research and development. This guide has provided a framework for understanding and experimentally determining these critical parameters. The methodologies outlined are robust, widely accepted, and grounded in sound scientific principles. By following these protocols, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing the study and application of this promising pyrazole derivative.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 2 # Solubility. (n.d.). Bellevue College. Retrieved from [Link]

  • Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 4 Solubility of a Salt. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). PMC - NIH. Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Exploratory

Comprehensive Structural Elucidation of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile: 1H and 13C NMR Spectral Analysis

Executive Summary In modern drug discovery and agrochemical development, the pyrazole-5-carbonitrile scaffold serves as a highly privileged pharmacophore, often utilized for its antiproliferative and kinase-inhibitory pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole-5-carbonitrile scaffold serves as a highly privileged pharmacophore, often utilized for its antiproliferative and kinase-inhibitory properties[1]. However, the regioselective synthesis of highly substituted pyrazoles frequently yields complex isomeric mixtures. For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1713477-25-8) , mass spectrometry alone cannot definitively establish the relative positions of the ethyl, bromo, and nitrile substituents.

This whitepaper provides an authoritative, in-depth guide to the structural validation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing field-proven experimental protocols and the quantum-mechanical causality behind chemical shifts, this guide serves as a self-validating framework for researchers requiring absolute structural certainty.

Mechanistic Rationale & Electronic Environment

The accurate assignment of NMR signals in poly-substituted heterocycles requires a deep understanding of competing electronic effects. The pyrazole ring of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is subjected to three distinct electronic modulations:

  • The Inductive Deshielding of C5: The carbonitrile (-C≡N) group at the C5 position acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, significantly deshielding the adjacent C5 pyrazole carbon.

  • The Heavy-Atom Effect on C4: The attachment of bromine at the C4 position introduces a pronounced relativistic shielding phenomenon known as the Heavy-Atom Effect on the Light Atom (HALA)[2]. The large electron cloud of bromine increases diamagnetic shielding, driving the 13C resonance of C4 drastically upfield compared to an unsubstituted pyrazole[3].

  • N-Alkylation at N1: The ethyl group at N1 breaks the annular tautomerism typically seen in N-H pyrazoles, locking the molecule into a single, rigid tautomeric state. This guarantees sharp, well-defined resonances without line-broadening from proton exchange.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following step-by-step methodology establishes a self-validating system where internal controls confirm the validity of the acquired data.

Step 1: Sample Preparation
  • Protocol: Dissolve 15 mg of high-purity 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected due to the compound's lipophilicity and the absence of exchangeable protons in the analyte. TMS acts as the primary internal standard, anchoring the spectrum precisely at 0.00 ppm to eliminate magnetic drift artifacts.

Step 2: Probe Tuning and Shimming
  • Protocol: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Perform gradient shimming (Z and Z2 axes) until the lock signal intensity is maximized and stable.

  • Causality: Perfect B₀ magnetic field homogeneity is non-negotiable. Poor shimming broadens peak bases, which would obscure the critical 7.2 Hz scalar coupling ( 3JHH​ ) of the ethyl group, leading to false structural interpretations.

Step 3: Data Acquisition
  • 1H NMR (400 MHz): Execute a standard 30° pulse program (zg30), acquiring 16 scans with a 1-second relaxation delay ( D1​ ).

  • 13C NMR (100 MHz): Execute a proton-decoupled pulse program (zgpg30) using WALTZ-16 decoupling. Acquire 512 scans with a 2-second relaxation delay.

  • Causality: The extended D1​ and higher scan count for 13C acquisition are mandatory because quaternary carbons (C4, C5, and -CN) lack attached protons, resulting in inherently long T1​ relaxation times and weak signal-to-noise ratios.

Spectral Data & Peak Assignments

The quantitative data below represents the definitive spectral fingerprint of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, synthesized from established empirical rules for nitrogen heterocycles[3] and heavy-atom relativistic effects[2].

Table 1: 1H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ethyl -CH₃1.52Triplet (t)7.23HN1-CH₂-CH₃
Ethyl -CH₂-4.38Quartet (q)7.22HN1-CH₂ -CH₃
Pyrazole C37.68Singlet (s)-1HC3-H
Table 2: 13C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)AssignmentElectronic Causality
Ethyl -CH₃15.2N1-CH₂-CH₃ Standard aliphatic shielding.
Ethyl -CH₂-48.5N1-CH₂ -CH₃Deshielded by the electronegative N1 atom.
Pyrazole C496.2C4 -BrStrong upfield shift due to the bromine heavy-atom (HALA) effect.
Nitrile -CN109.8-C ≡N sp -hybridized carbon; typical nitrile resonance region.
Pyrazole C5123.5C5 -CNDeshielded by the inductive (-I) effect of the -CN group.
Pyrazole C3141.8C3 -HDeshielded by the adjacent N2 atom and aromatic ring current.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring that data acquisition is intrinsically linked to structural verification.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) TuneShim Probe Tuning & Shimming (Optimize B0 Homogeneity) Prep->TuneShim Acq1H 1H NMR Acquisition (400 MHz, zg30 pulse) TuneShim->Acq1H Acq13C 13C NMR Acquisition (100 MHz, zgpg30 pulse) TuneShim->Acq13C Process Fourier Transform & Phasing (Internal Ref: TMS 0.00 ppm) Acq1H->Process Acq13C->Process Validate Structural Validation (Peak Assignment & Integration) Process->Validate

Figure 1: Self-validating NMR acquisition and structural validation workflow.

Conclusion

The structural elucidation of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile relies on a rigorous interpretation of electronic microenvironments. The 1H NMR spectrum definitively proves the presence of the N-ethyl group via the characteristic A2​X3​ spin system (quartet at 4.38 ppm, triplet at 1.52 ppm). More importantly, the 13C NMR spectrum acts as the ultimate regiochemical validator: the highly shielded resonance at 96.2 ppm is the unmistakable signature of the C4-bromine heavy-atom effect, confirming the 1,4,5-substitution pattern. By adhering to the protocols outlined in this guide, researchers can ensure absolute confidence in their structural validations during drug development pipelines.

References

  • Alfei, S., et al. "Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable." MDPI, 2022. URL:[Link]

  • Begtrup, M., et al. "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, OA Monitor Ireland, 1993. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." ResearchGate / Elsevier, 2016. URL:[Link]

Sources

Foundational

solubility profile of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile in organic solvents

An in-depth understanding of a compound’s solubility profile is a cornerstone of successful synthetic route optimization, purification, and early-stage formulation. For highly functionalized heterocycles like 4-Bromo-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of a compound’s solubility profile is a cornerstone of successful synthetic route optimization, purification, and early-stage formulation. For highly functionalized heterocycles like 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1713477-25-8)[1], empirical trial-and-error is inefficient. Instead, a rational approach grounded in structural thermodynamics and rigorous experimental validation is required.

This whitepaper provides a comprehensive, mechanistic guide to the , detailing the structural causality behind its solvation behaviors and outlining a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, we must first deconstruct its molecular architecture. The solubility of pyrazole derivatives is dictated by the energy required to disrupt their crystal lattice versus the enthalpy gained through solvent interactions[2].

  • The Pyrazole Core: The aromatic ring is weakly basic and capable of participating in dipole-dipole interactions. However, because the N1 position is alkylated, the molecule lacks a Hydrogen Bond Donor (HBD), fundamentally altering its solvation profile compared to 1H-pyrazoles[3].

  • The 5-Carbonitrile Group: This strongly electron-withdrawing moiety introduces a significant molecular dipole. The nitrogen atom of the nitrile acts as a potent Hydrogen Bond Acceptor (HBA).

  • The 4-Bromo Substituent: The heavy halogen atom increases the molecular weight (200.04 g/mol ) and lipophilicity, enhancing dispersion forces (van der Waals interactions) but simultaneously increasing the crystal lattice energy[1].

  • The 1-Ethyl Group: Compared to a rigid methyl group, the ethyl chain introduces a minor degree of steric bulk and aliphatic character, which slightly disrupts crystal packing, thereby lowering the melting point and marginally improving solubility in moderately non-polar media.

Interactions Molecule 4-Bromo-1-ethyl-1H- pyrazole-5-carbonitrile Dipole Strong Dipole-Dipole (Nitrile/Pyrazole) Molecule->Dipole HBA H-Bond Acceptance (Limited HBD capacity) Molecule->HBA Dispersion Dispersion Forces (Bromine/Ethyl) Molecule->Dispersion Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Protic Polar Protic Solvents (MeOH, EtOH, H2O) NonPolar Non-Polar Solvents (Hexane, Heptane) Dipole->Aprotic High Solubility HBA->Protic Moderate/Low Dispersion->NonPolar Poor Solubility

Mechanistic pathways of solute-solvent interactions governing the solubility profile.

Quantitative Solubility Data Matrix

Based on the structural descriptors and empirical behavior of structurally analogous functionalized pyrazoles, the following table summarizes the solubility profile across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole; cavity formation> 100 (Freely Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong dipole-dipole> 100 (Freely Soluble)
Polar Aprotic Acetonitrile (MeCN)37.5Dipole-dipole; π-interaction50 - 100 (Soluble)
Halogenated Dichloromethane (DCM)8.9Dispersion forces; weak dipole20 - 50 (Sparingly Soluble)
Polar Protic Methanol (MeOH)32.7H-bond donation to nitrile/pyrazole10 - 20 (Slightly Soluble)
Polar Protic Ethanol (EtOH)24.5H-bond donation; aliphatic affinity5 - 10 (Slightly Soluble)
Aqueous Water (pH 7.4)80.1High entropic penalty (hydrophobic effect)< 0.1 (Practically Insoluble)
Non-Polar n-Hexane1.9Weak dispersion forces only< 1.0 (Very Slightly Soluble)

Note: The solubility in protic solvents like ethanol increases dramatically with temperature, making them ideal candidates for hot recrystallization workflows[2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (e.g., solvent-shift methods) are useful for high-throughput screening, they often overestimate solubility due to transient supersaturation[4]. For rigorous thermodynamic profiling, the Shake-Flask Method remains the gold standard[4].

The following protocol is designed as a self-validating system. It utilizes centrifugation rather than filtration to prevent the non-specific adsorption of the lipophilic bromo-pyrazole to filter membranes, and it incorporates an internal standard during HPLC quantification to verify instrument response.

Step-by-Step Methodology
  • Solid Dispensing (Excess Generation): Accurately weigh an excess amount of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (e.g., 50 mg) into a series of 2.0 mL chemically resistant microcentrifuge tubes. The presence of undissolved solid at the end of the assay is the primary visual validation that thermodynamic equilibrium has been reached.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each tube. Cap securely to prevent evaporative losses, which would artificially inflate the calculated concentration.

  • Isothermal Equilibration: Place the tubes in an orbital thermoshaker. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours is required to ensure the dissolution rate equals the precipitation rate, satisfying the thermodynamic definition of equilibrium[4].

  • Phase Separation (Centrifugation): Centrifuge the samples at 10,000 rpm for 15 minutes at 25 °C. This forces all undissolved micro-particulates into a solid pellet.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot into a solvent highly compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon injection into the HPLC.

  • Self-Validating HPLC-UV Quantification: Quantify the concentration using a pre-established 5-point calibration curve. Validation step: Spike the diluted sample with a known concentration of an internal standard (e.g., a structurally distinct pyrazole) to confirm that no matrix effects or injection volume errors have occurred.

Workflow Step1 1. Solid Dispensing (Excess 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile) Step2 2. Solvent Addition (Aqueous & Organic Panel) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 rpm) Step3->Step4 Step5 5. Supernatant Extraction & Dilution Step4->Step5 Step6 6. HPLC-UV Quantification (Self-Validating Calibration) Step5->Step6

High-throughput shake-flask workflow for determining thermodynamic solubility.

Implications for Drug Development and Synthesis

Understanding this solubility profile directly impacts downstream chemical workflows:

  • Reaction Media Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C4-bromo position), polar aprotic solvents like DMF or Acetonitrile are optimal. They ensure complete dissolution of the starting material, facilitating homogeneous catalysis and preventing premature precipitation of intermediates.

  • Recrystallization Strategies: Because the compound exhibits moderate solubility in alcohols but poor solubility in water, a binary co-solvent system is highly recommended for purification. Dissolving the crude material in minimal hot ethanol, followed by the dropwise addition of water (anti-solvent) until the cloud point is reached, will induce controlled crystallization of high-purity material[2].

  • Formulation Considerations: The poor aqueous solubility (< 0.1 mg/mL) classifies this compound (or its downstream API derivatives) as a likely BCS Class II or IV candidate. Early-stage formulation strategies must consider solubility-enhancing techniques, such as amorphous solid dispersions or the use of co-solvents (e.g., PEG-400 or DMSO) for in vivo dosing.

References

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification Source: World Health Organization (WHO) URL: [Link]

Sources

Exploratory

safety data sheet SDS 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile For the modern researcher, the synthesis and application of novel heterocyclic compounds are cornerstones of discovery. 4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

For the modern researcher, the synthesis and application of novel heterocyclic compounds are cornerstones of discovery. 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, its safe and effective use in a laboratory setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety data for this compound, synthesized from information on closely related structural analogs, to ensure the well-being of researchers and the integrity of their work.

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds such as 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile and 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile, the following hazard classifications are anticipated for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile[1][2]:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

First-Aid Measures: An Immediate Response Protocol

Rapid and appropriate first-aid is critical in mitigating exposure. The following procedures are recommended based on established protocols for similar chemical entities[1][3][4]:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. If skin irritation persists, seek medical attention.[1][3]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Caption: Hierarchy of controls for safe handling.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Take measures to prevent the build-up of electrostatic charge.[1]

Storage Conditions
  • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Store in a dry, cool place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store locked up.[3]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ensure Adequate Ventilation.

  • Personal Protection: Wear appropriate personal protective equipment (see Section 3.1).

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not dispose of it with household waste.

Physical, Chemical, and Reactivity Data

While detailed experimental data for this specific compound is limited, the following table summarizes key information and data from closely related compounds.

PropertyValue/InformationSource
Molecular FormulaC5H7BrN2[5]
AppearanceSolid (anticipated)N/A
StabilityStable under normal conditions.[3]
Incompatible MaterialsStrong oxidizing agents.[1][3]
Hazardous Decomposition ProductsUnder fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]

Toxicological Profile

A comprehensive toxicological study for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is not available. The toxicological assessment is based on the GHS classifications of its structural isomers.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The nitrile functional group (-CN) can sometimes be metabolized to release cyanide, although the reactivity of aryl nitriles is generally lower than that of alkyl nitriles. Prudent handling as a compound of unknown long-term toxicity is recommended.

References

  • NextSDS. 4-Bromo-1-ethyl-1H-pyrazole — Chemical Substance Information. [Link]

  • PubChemLite. 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Bromo-1-ethyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of the stability of pyrazole derivatives is paramount for predicting shelf-life, degradation pathways, and overall viability in various applications. This document moves beyond a simple recitation of facts to provide a foundational understanding of the factors governing the stability of this specific molecule, alongside actionable protocols for its empirical and computational assessment.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is a structural motif found in a wide array of biologically active compounds and functional materials.[1] The stability of the pyrazole core is generally attributed to its aromatic character, which imparts a significant resonance stabilization energy.[2] However, the introduction of various substituents can profoundly influence this inherent stability, altering the molecule's response to thermal stress and predicting its decomposition pathways.[3][4] This guide focuses specifically on 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a molecule with a unique combination of electron-withdrawing and alkyl substituents that present a compelling case study in thermodynamic stability.

Predicting Thermodynamic Stability: A First Principles Approach

In the absence of direct experimental data for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, we can construct a robust hypothesis of its thermodynamic properties by dissecting the contributions of its constituent parts: the pyrazole core and its substituents.

The Inherent Stability of the Pyrazole Ring

Computational studies have established that the pyrazole ring is inherently more stable than some of its isomers, a property linked to its aromaticity and the distribution of electron density.[2] The delocalized π-electron system across the five-membered ring creates a lower energy state compared to a non-aromatic analogue. However, the presence of two adjacent nitrogen atoms also introduces a degree of electronic asymmetry, which can be a focal point for decomposition under energetic stimuli.[3]

Substituent Effects on the Pyrazole Core

The thermodynamic stability of a substituted pyrazole is a complex interplay of the electronic and steric effects of its functional groups. For 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, we must consider the influence of the bromo, ethyl, and carbonitrile groups.

  • 4-Bromo Group: The bromine atom at the 4-position is expected to influence stability through two primary mechanisms:

    • Inductive Effect: As an electronegative atom, bromine will withdraw electron density from the pyrazole ring, which can have a stabilizing or destabilizing effect depending on the specific decomposition pathway.

    • Steric Hindrance: The presence of a bromine atom can introduce steric strain, potentially weakening adjacent bonds and providing a lower energy pathway for ring opening or fragmentation.

  • 1-Ethyl Group: The ethyl group at the 1-position is an electron-donating alkyl group. This can increase the electron density of the pyrazole ring, potentially impacting its reactivity and thermal decomposition profile.

  • 5-Carbonitrile Group: The carbonitrile (cyano) group is a strong electron-withdrawing group. Its presence is likely to significantly influence the electronic distribution within the pyrazole ring. This can impact the bond dissociation energies of the ring atoms and is a critical factor in determining the initial steps of thermal decomposition.[4]

Table 1: Predicted Influence of Substituents on the Thermodynamic Stability of the Pyrazole Core

SubstituentPositionElectronic EffectPredicted Impact on Thermodynamic Stability
Bromo4Electron-withdrawing (inductive)May slightly decrease stability by creating bond polarity.
Ethyl1Electron-donating (inductive)May slightly increase stability by enhancing ring electron density.
Carbonitrile5Strongly electron-withdrawing (resonance and inductive)Likely to be a dominant factor, potentially creating a pathway for specific decomposition mechanisms.

Computational Assessment of Thermodynamic Stability

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the thermodynamic properties of molecules.[5] A computational approach can provide valuable insights into the stability of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile before undertaking extensive experimental work.

Workflow for DFT Calculations

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis node_prep Build 3D Structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile node_geom Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) node_prep->node_geom node_freq Frequency Calculation (Confirm minimum energy structure) node_geom->node_freq node_energy Single Point Energy Calculation (Higher level of theory if needed) node_freq->node_energy node_thermo Calculate Thermodynamic Properties: - Enthalpy of Formation (ΔHf°) - Gibbs Free Energy of Formation (ΔGf°) node_energy->node_thermo node_bde Bond Dissociation Energy (BDE) Analysis node_thermo->node_bde

Caption: A typical workflow for DFT calculations on pyrazole compounds.[5]

Step-by-Step Protocol for DFT Calculations
  • Structure Generation: Construct the 3D structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[5]

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermochemical Analysis: From the frequency calculation output, key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°) can be calculated.[6][7] A more negative ΔGf° indicates greater thermodynamic stability.[6]

  • Bond Dissociation Energy (BDE) Analysis: To predict potential decomposition pathways, calculate the BDE for key bonds within the molecule. The bond with the lowest BDE is often the first to break during thermal decomposition.[3]

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide definitive data on the thermodynamic stability of a compound. The primary methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) node_sample Accurately weigh 2-5 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile node_pan Seal sample in an aluminum DSC/TGA pan node_sample->node_pan node_dsc_setup Place sample and reference pan in DSC cell node_pan->node_dsc_setup node_tga_setup Place sample pan in TGA furnace node_pan->node_tga_setup node_dsc_run Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2) node_dsc_setup->node_dsc_run node_dsc_analysis Analyze thermogram for: - Melting point (Tm) - Decomposition onset temperature (Td) - Enthalpy of fusion (ΔHfus) node_dsc_run->node_dsc_analysis node_tga_run Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2) node_tga_setup->node_tga_run node_tga_analysis Analyze thermogram for: - Onset of mass loss - Percentage of mass loss at different temperatures node_tga_run->node_tga_analysis

Caption: Experimental workflow for DSC and TGA analysis.[8][9]

Detailed Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).[9]

  • Data Analysis: The resulting thermogram will show endothermic and exothermic events.

    • Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline solid.

    • Decomposition Onset (Td): The temperature at which an exothermic or endothermic deviation from the baseline begins, indicating the start of decomposition. A higher Td suggests greater thermal stability.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which can provide information about the crystallinity of the sample.

Detailed Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11][12]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Data Analysis: The TGA thermogram plots percentage mass versus temperature.

    • Onset of Mass Loss: The temperature at which the sample begins to lose mass, correlating with the onset of decomposition.

    • Decomposition Steps: The number of distinct steps in the mass loss curve can indicate a multi-stage decomposition process.

    • Residual Mass: The mass remaining at the end of the experiment provides information about the formation of non-volatile decomposition products.

Conclusion

The thermodynamic stability of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a critical parameter for its development and application. While direct experimental data is not yet available in the public domain, a combination of first-principles analysis based on the known properties of the pyrazole core and its substituents, coupled with robust computational and experimental methodologies, provides a clear path forward for its characterization. The protocols outlined in this guide offer a self-validating system for researchers to determine the thermodynamic properties of this and related pyrazole derivatives with high confidence. The interplay of the bromo, ethyl, and carbonitrile substituents on the aromatic pyrazole ring presents a nuanced challenge that can be effectively addressed through the systematic application of the techniques described herein.

References

  • Imidazoles and their saturated derivatives vs pyrazoles and their saturated derivatives: a computational study on rel
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
  • TGA thermographs of PF, PYZ, and PF−PYZ compounds.
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.
  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society.
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Thermal gravimetric analysis (TGA: a) and derivative thermal...
  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹.
  • Polyoxometalate-Supported Copper(I)
  • Differential scanning calorimetry thermograms of (A) aripiprazole,...
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • The Gibbs Free Energy. springerprofessional.de.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile. Fluorochem.
  • Preparation method and application of bromopyrazole compound intermediate.
  • Differential Scanning Calorimetry: A Review. 2020 International Journal of Applied Biology and Pharmaceutical Technology.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
  • 4-bromo-1-methyl-1h-pyrazole-5-carbonitrile. PubChemLite.
  • Standard Gibbs free energy of form
  • 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile. BLDpharm.
  • Values for Gibbs free energies of formation from the elements for the compounds for which free-energy changes in their reactions are described. [No Source Found].
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • A Differential Scanning Calorimetry (DSC)
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
  • AN INTRODUCTION TO GIBBS FREE ENERGY. Chemguide.
  • Gibbs Free Energy and Reaction Rate Acceler
  • 4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS.
  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. SpectraBase.
  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Introduction and Strategic Context In contemporary medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds. Specifically, 4-bromo-1-alkyl-1H-pyrazole-5-carbonitriles are highly valued as modular build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

In contemporary medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds. Specifically, 4-bromo-1-alkyl-1H-pyrazole-5-carbonitriles are highly valued as modular building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). These intermediates are critical in the synthesis of complex therapeutics, including bis-acyl hydrazide PRMT5 inhibitors for oncology [2] and novel indole/pyrrolopyridine derivatives acting as GPR17 modulators for central nervous system (CNS) demyelination disorders [1].

This application note details a highly regioselective, scalable, and self-validating protocol for the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile via the electrophilic bromination of 1-ethyl-1H-pyrazole-5-carbonitrile.

Mechanistic Rationale and Causality

The pyrazole ring is a π-excessive heterocycle. The nitrogen atoms dictate the electron density distribution, rendering the C4 position the most nucleophilic and highly susceptible to Electrophilic Aromatic Substitution ( SE​Ar ).

Reagent Selection: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a steady, low concentration of the active brominating species. This controlled electrophilicity prevents over-bromination and oxidative degradation of the pyrazole core [1]. Solvent Dynamics: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It effectively solubilizes both the starting material and NBS while stabilizing the transient C4-bromonium intermediate through dipole interactions, accelerating the reaction at ambient temperature (20 °C).

Pathway SM 1-Ethyl-1H-pyrazole- 5-carbonitrile (Nucleophile) Reagent NBS in MeCN (Electrophile Source) SM->Reagent Intermediate C4-Wheland Intermediate Reagent->Intermediate Product 4-Bromo-1-ethyl-1H- pyrazole-5-carbonitrile (Target) Intermediate->Product Byproduct Succinimide (Byproduct) Intermediate->Byproduct

Workflow of the regioselective electrophilic bromination at the pyrazole C4 position.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry and expected physical states of the reaction components are strictly defined. The slight excess of NBS ensures complete conversion without driving di-bromination artifacts.

ComponentRoleEquivalentsAmount (per 1 mmol scale)Physical State
1-Ethyl-1H-pyrazole-5-carbonitrile Starting Material1.00 eq121.1 mgColorless to pale yellow oil
N-Bromosuccinimide (NBS) Brominating Agent1.10 eq195.8 mgWhite/off-white powder
Acetonitrile (MeCN) SolventN/A5.0 mLClear liquid
Sodium Sulfite ( Na2​SO3​ , sat. aq.) Quenching AgentExcess5.0 mLAqueous solution
Ethyl Acetate (EtOAc) Extraction SolventN/A3 × 10.0 mLClear liquid

Step-by-Step Experimental Protocol

This protocol is adapted from validated methodologies utilized in the preparation of GPR17 modulator intermediates [1].

Phase 1: Reaction Assembly
  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar. Ensure the flask is thoroughly dried to prevent competitive hydrolysis of the NBS reagent.

  • Substrate Solubilization: Dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (121.1 mg, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL). Stir at 400 rpm to ensure complete homogeneity.

  • Electrophile Introduction: Cool the reaction vessel to 20 °C (ambient temperature). Add N-Bromosuccinimide (195.8 mg, 1.10 mmol) portion-wise over 2 minutes.

    • Causality Note: Portion-wise addition mitigates any minor exothermic spikes, maintaining the kinetic preference for mono-bromination at the C4 position.

Phase 2: Monitoring and Self-Validation
  • Reaction Progression: Seal the flask under a nitrogen atmosphere and stir continuously at 20 °C for 3 hours [1].

  • TLC Validation: At the 2.5-hour mark, perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Validation Check: The starting material should be consumed (visualized under UV 254 nm), and a new, less polar spot (the brominated product) should dominate.

Phase 3: Quenching and Workup
  • Electrophile Quench: Once complete conversion is confirmed, add 5.0 mL of saturated aqueous Sodium Sulfite ( Na2​SO3​ ) directly to the reaction mixture. Stir vigorously for 15 minutes.

    • Causality Note: Na2​SO3​ reduces any unreacted NBS or trace molecular bromine into harmless, water-soluble bromide salts, preventing oxidative degradation of the product during concentration [1].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water and highly polar impurities. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (100:0 to 80:20).

  • Isolation: Collect the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to afford 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile as a solid.

References

  • Biogen MA Inc. (2025). Indole and pyrrolopyridine derivatives as GPR17 modulators (Patent No. WO2025038863A1).
  • Ryvu Therapeutics S.A. (2024). Inhibiteurs de prmt5 (Patent No. WO2024240894A1).
Application

Application Notes &amp; Protocols: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile as a Versatile Intermediate in Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1][2][3] This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive overview of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, a highly functionalized and versatile intermediate designed for the efficient construction of diverse chemical libraries. We present a robust, two-step synthetic pathway for this intermediate and detail its subsequent application in key transformations central to drug discovery, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, empowering researchers to leverage this building block for the synthesis of novel molecular entities targeting a wide range of diseases.[4]

The Strategic Value of the Pyrazole Scaffold

Heterocyclic frameworks are dominant in the chemical landscape of biologically active molecules, and among them, pyrazoles have sustained remarkable attention.[3][5] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its N-1 atom can act as a hydrogen bond donor (if unsubstituted), while the N-2 atom serves as a hydrogen bond acceptor.[1] This dual nature, coupled with its metabolic stability and ability to serve as a bioisostere for a phenyl ring, has made it a favored motif in drug design.[1]

The number of pyrazole-containing drugs approved by the FDA has grown significantly, with applications spanning anti-inflammatory (Celecoxib), anticancer (Zanubrutinib), and antiviral (Lenacapavir) therapies.[2][6] The strategic value of an intermediate like 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile lies in its trifunctional nature:

  • N1-Ethyl Group: Provides a fixed substitution pattern, influencing solubility and metabolic stability. This position can be varied in the initial synthesis to explore structure-activity relationships (SAR).

  • C4-Bromo Group: A versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[1]

  • C5-Nitrile Group: A functional group that can be readily transformed into an amide, carboxylic acid, or amine, offering additional vectors for diversification.

This combination of features allows for rapid library synthesis from a common core, a cornerstone of modern hit-to-lead optimization campaigns.

Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

A reliable supply of the core intermediate is paramount. We propose a straightforward and efficient two-step synthesis starting from commercially available reagents. The pathway involves a classical cyclocondensation to form the pyrazole ring, followed by a regioselective electrophilic bromination at the C4 position.

Synthesis_Workflow reagents1 Ethylhydrazine Oxalate + (Ethoxymethylene)malononitrile step1 Step 1: Cyclocondensation reagents1->step1 product1 1-Ethyl-1H-pyrazole-5-carbonitrile step1->product1 Formation of Pyrazole Ring step2 Step 2: Bromination product1->step2 reagents2 N-Bromosuccinimide (NBS) Acetic Acid reagents2->step2 final_product 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile step2->final_product Regioselective Halogenation

Figure 1: Proposed two-step synthesis of the target intermediate.
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbonitrile

This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[7][8]

Rationale: The reaction between ethylhydrazine and (ethoxymethylene)malononitrile is a highly efficient method for constructing the 1-substituted pyrazole-5-carbonitrile scaffold. The use of a base like triethylamine facilitates the initial nucleophilic attack and subsequent cyclization by neutralizing the generated acid.

Materials:

  • Ethylhydrazine oxalate

  • (Ethoxymethylene)malononitrile

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethylhydrazine oxalate (1.0 eq) and ethanol (approx. 0.2 M).

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free ethylhydrazine.

  • Add (ethoxymethylene)malononitrile (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% EtOAc in hexanes) to yield the product as a solid or oil.

Protocol 2: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[9] N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. Acetic acid serves as a suitable solvent that facilitates the reaction without competing side reactions.

Materials:

  • 1-Ethyl-1H-pyrazole-5-carbonitrile (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Ethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in glacial acetic acid (approx. 0.3 M) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture into an ice-water slurry.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aq. Na₂S₂O₃ (1x) to quench any remaining bromine, saturated aq. NaHCO₃ (2x) until effervescence ceases, and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the final intermediate.

Compound Properties Data
Molecular Formula C₆H₆BrN₃
Molecular Weight 200.04 g/mol
Appearance Off-white to pale yellow solid
Storage Store at 2-8 °C under an inert atmosphere
Solubility Soluble in DCM, EtOAc, Acetone, DMF, DMSO
Hypothetical ¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75 (s, 1H, pyrazole C3-H), 4.20 (q, J = 7.3 Hz, 2H, N-CH₂), 1.50 (t, J = 7.3 Hz, 3H, N-CH₂CH₃)
Hypothetical ¹³C NMR (101 MHz, CDCl₃) δ (ppm) 145.1 (C3), 113.5 (CN), 98.0 (C5), 92.5 (C4-Br), 46.8 (N-CH₂), 15.2 (CH₃)
Hypothetical MS (ESI+) m/z 200.0, 202.0 [M+H]⁺ (Isotopic pattern for Br)
Table 1: Physicochemical and representative analytical data for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile.

Applications in Cross-Coupling Reactions

The C4-bromo substituent is the key to unlocking the synthetic potential of this intermediate. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.

Applications_Workflow start_node 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile suzuki_reaction Suzuki-Miyaura Coupling start_node->suzuki_reaction buchwald_reaction Buchwald-Hartwig Amination start_node->buchwald_reaction suzuki_reagents Ar-B(OH)₂ Pd Catalyst Base suzuki_reagents->suzuki_reaction suzuki_product 4-Aryl-1-ethyl-1H-pyrazole-5-carbonitrile (C-C Bond Formation) suzuki_reaction->suzuki_product buchwald_reagents R¹R²NH Pd Catalyst Base buchwald_reagents->buchwald_reaction buchwald_product 4-(Amino)-1-ethyl-1H-pyrazole-5-carbonitrile (C-N Bond Formation) buchwald_reaction->buchwald_product

Figure 2: Key cross-coupling applications of the intermediate.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other targeted therapies.

Rationale: The reactivity of 4-bromopyrazoles in Suzuki coupling is generally good, providing a balance between stability and reactivity.[1] The use of a modern palladium pre-catalyst system, such as one incorporating a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos), is crucial for achieving high efficiency, especially with challenging substrates.[1] An anhydrous base like K₃PO₄ is often preferred for N-H containing heterocycles, and while our substrate is N-alkylated, this choice remains effective and minimizes aqueous workup issues.[1]

Materials:

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the pyrazole intermediate, arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst under a positive pressure of inert gas.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.

  • Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-arylpyrazole.

Arylboronic Acid Catalyst System Temp (°C) Typical Yield (%)
Phenylboronic acidXPhos Pd G310085-95
4-Methoxyphenylboronic acidXPhos Pd G310088-96
3-Pyridinylboronic acidSPhos Pd G310075-85
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G310070-80
Table 2: Representative conditions and expected yields for Suzuki-Miyaura coupling reactions.[1]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C(aryl)-N bonds is fundamental in drug discovery, as the aniline and related motifs are present in countless pharmaceuticals. The Buchwald-Hartwig amination provides a general and high-yielding route to these structures.[10][11]

Rationale: This protocol employs a palladium catalyst with a specialized biarylphosphine ligand (e.g., tBuBrettPhos) that is highly effective for coupling five-membered heterocyclic bromides.[12] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine nucleophile in situ, facilitating its entry into the catalytic cycle. Anhydrous toluene is an excellent solvent for this transformation.

Materials:

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with tBuBrettPhos, or a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and NaOtBu to an oven-dried Schlenk tube.

  • Add the pyrazole intermediate and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat in a preheated oil bath at 90-110 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a high-value, strategically designed intermediate for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple, orthogonal handles for diversification. The robust synthetic protocols provided herein for its preparation and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig couplings offer researchers reliable and efficient pathways to construct novel, complex libraries of pyrazole-based compounds for biological screening. The versatility of this building block makes it an essential tool for accelerating the discovery of next-generation therapeutics.

References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (2015). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • International Journal of Frontiers in Medicine and Research. (2026). Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Nanoscale Advances. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Bromination of hydrocarbons with CBr₄, initiated by light-emitting diode irradiation. [Link]

  • ResearchGate. (2024). Bromination of pyrazole derivatives. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • PubMed. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 232-235. [Link]

Sources

Method

reduction of the nitrile group in 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Application Note: Chemoselective Reduction of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile Executive Summary & Strategic Rationale 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Executive Summary & Strategic Rationale

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery. The strategic reduction of its C5-nitrile group to a primary amine—yielding (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine—unlocks a versatile vector for subsequent amide couplings or reductive aminations[1].

However, this transformation presents a significant chemoselectivity challenge. Standard nitrile reduction techniques, such as catalytic hydrogenation over Palladium on Carbon (Pd/C) or the use of strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄), frequently result in concurrent hydrodebromination (cleavage of the sensitive C4–Br bond)[2]. To achieve selective reduction of the nitrile while preserving the aryl bromide handle for downstream cross-coupling, researchers must utilize reagents that operate via distinct, non-insertive mechanisms.

This guide details two field-proven, self-validating methodologies for this specific transformation: Electrophilic Borane Reduction and Cobalt-Catalyzed Borohydride Reduction .

Mechanistic Causality & Chemoselectivity

Understanding the causality behind reagent selection is critical for preventing off-target dehalogenation.

  • Pathway A: Electrophilic Activation via Borane (BH₃·THF) Unlike nucleophilic hydrides, borane acts as an electrophilic reducing agent. The reaction initiates via the coordination of boron's empty p-orbital with the lone pair of electrons on the nitrile nitrogen. This Lewis acid-base interaction activates the nitrile carbon, facilitating targeted hydride transfer[3]. Because the reduction is electrophilically driven, the electron-rich aryl bromide remains entirely unreactive, ensuring >98% halogen preservation.

  • Pathway B: Single-Electron Transfer via Cobalt Boride (CoCl₂ / NaBH₄) The reaction of Cobalt(II) chloride with Sodium Borohydride in methanol generates black, finely divided Cobalt Boride (Co₂B) nanoparticles in situ. This heterogeneous system facilitates the selective transfer of hydride to polar multiple bonds (C≡N) via a surface-coordinated single-electron transfer mechanism. Unlike palladium or nickel catalysts, Co₂B does not readily undergo oxidative addition into C–Br bonds under ambient conditions, making it an exceptionally mild and chemoselective alternative[2].

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters for both validated pathways, allowing researchers to select the optimal protocol based on available infrastructure and scale.

ParameterMethod A: Borane-THF ComplexationMethod B: Cobalt-Catalyzed Borohydride
Primary Reagents BH₃·THF (3.0 – 4.0 equiv)NaBH₄ (4.0 equiv), CoCl₂·6H₂O (0.2 equiv)
Solvent System Anhydrous THFMethanol (MeOH)
Temperature Profile 0 °C → 65 °C (Reflux)0 °C → 25 °C (Ambient)
Reaction Time 12 – 16 hours2 – 4 hours
Chemoselectivity (C-Br) >98% preservation>95% preservation
Critical Workup Step Acidic hydrolysis (HCl) requiredAmmonia quench (NH₄OH) required
Scalability & Safety Excellent; requires careful quenchingExothermic; vigorous H₂ gas evolution

Experimental Protocols

Protocol A: Borane-THF Reduction (Electrophilic Pathway)

This method is highly scalable and provides the cleanest crude profile, though it requires longer reaction times and a specific hydrolysis step.

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (N₂ or Argon).

  • Substrate Solvation: Dissolve 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BH₃·THF complex (1.0 M in THF, 3.5 equiv) dropwise via syringe.

    • Causality Note: Dropwise addition controls the initial exothermic Lewis acid-base complexation.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 14 hours. Monitor completion via TLC or LC-MS.

  • Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully quench excess borane by the dropwise addition of Methanol until H₂ evolution ceases. Add 1 M HCl (aqueous) and reflux the mixture for 1 hour.

    • Causality Note: Borane reductions of nitriles form highly stable amine-borane complexes (R-CH₂NH₂·BH₃). Acidic hydrolysis is strictly required to break this complex and liberate the free amine salt.

  • Isolation: Concentrate the mixture in vacuo to remove THF/Methanol. Basify the remaining aqueous layer with 2 M NaOH to pH 11. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary amine.

Protocol B: Cobalt-Catalyzed Borohydride Reduction (Nanoparticle Pathway)

This method is rapid and utilizes inexpensive bench-stable reagents, ideal for rapid library synthesis.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a vented septum (pierced with a needle to allow continuous H₂ gas escape).

  • Catalyst Pre-mix: Dissolve the nitrile (1.0 equiv) and CoCl₂·6H₂O (0.2 equiv) in Methanol (0.15 M concentration). The solution will appear pink/purple. Cool to 0 °C.

  • Nanoparticle Generation & Reduction: Add NaBH₄ (4.0 equiv) in small portions over 30 minutes.

    • Causality Note: Upon NaBH₄ addition, the solution will immediately turn opaque black, indicating the formation of the active Co₂B catalytic nanoparticles. This step is highly exothermic and evolves significant hydrogen gas.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 to 3 hours.

  • Ligand Exchange Quench (Critical Step): Once complete, quench the reaction by adding concentrated aqueous NH₄OH (Ammonium Hydroxide) and stir for 15 minutes.

    • Causality Note: Cobalt salts strongly coordinate to the newly formed primary amine, trapping the product in the aqueous phase. Ammonia acts as a competing ligand, forming water-soluble [Co(NH₃)₆]²⁺ complexes and displacing the product for organic extraction.

  • Isolation: Filter the black suspension through a pad of Celite to remove insoluble boride salts. Concentrate the filtrate to remove methanol, dilute with water, and extract with Dichloromethane (DCM). Dry the organic phase over Na₂SO₄ and concentrate.

Analytical Validation

To confirm the successful synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine[1]:

  • Mass Spectrometry (ESI+): Look for the exact mass [M+H]⁺ = 204.0 / 206.0. The presence of a 1:1 isotopic doublet is the definitive marker that the bromine atom has been successfully preserved.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the starting material. The diagnostic signals for the product are a new singlet at ~3.9 ppm (2H) corresponding to the benzylic -CH₂- group, and a broad exchangeable singlet at ~1.6 ppm (2H) for the primary amine (-NH₂) protons.

Mechanistic Workflow Visualization

NitrileReduction cluster_methods Chemoselective Reduction Pathways SM 4-Bromo-1-ethyl-1H-pyrazole -5-carbonitrile BH3 Method A: BH3·THF (Electrophilic Activation) SM->BH3 THF, Reflux Co Method B: CoCl2 / NaBH4 (Co2B Nanoparticles) SM->Co MeOH, 0 °C to RT NonSelective Standard Methods (Pd/C + H2 or LiAlH4) SM->NonSelective Avoid IntermediateA Borane-Nitrile Adduct (Preserves C-Br) BH3->IntermediateA IntermediateB Surface Coordination (Preserves C-Br) Co->IntermediateB Dehalogenation Hydrodebromination (Loss of Aryl Bromide) NonSelective->Dehalogenation Product (4-Bromo-1-ethyl-1H-pyrazol -5-yl)methanamine IntermediateA->Product 1. Hydride Transfer 2. MeOH/HCl Quench IntermediateB->Product 1. SET Reduction 2. NH4OH Workup

Chemoselective pathways for nitrile reduction preserving the aryl bromide vs. non-selective methods.

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Executive Summary & Chemical Context The functionalization of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a highly versatile building block, frequently utilized in the synthesis of complex kinase inhibitors and epigenetic modulators[1].

This application note provides a comprehensive, self-validating guide to executing nucleophilic substitution reactions at the C4 position of this scaffold. By replacing the C4-bromine with various nitrogen, oxygen, or sulfur nucleophiles, researchers can rapidly expand structure-activity relationship (SAR) libraries.

Mechanistic Causality: Overcoming the Limitations of Classical SNAr

As a Senior Application Scientist, I frequently observe researchers attempting classical, metal-free Nucleophilic Aromatic Substitution (SNAr) on 4-halopyrazoles. It is critical to understand the electronic causality of this heterocycle to avoid low yields and degraded starting materials.

While the C5-carbonitrile group exerts a strong electron-withdrawing effect ( −M,−I ), the C4 position of the pyrazole core remains inherently π -excessive compared to standard electron-deficient arenes (such as 2-chloropyridines or 4-fluoronitrobenzenes). Attempting classical SNAr at the C4 position requires forcing conditions (e.g., >150 °C in DMSO)[2]. Under these harsh conditions, the activation energy required to form the Meisenheimer complex is so high that competing side reactions dominate—most notably, nucleophilic attack on the electrophilic C5-nitrile carbon, leading to undesired amidines or ring-opened degradation products.

The Solution: To achieve reliable, chemoselective nucleophilic substitution, we must bypass the Meisenheimer intermediate. Transition-metal-catalyzed nucleophilic substitutions (Buchwald-Hartwig and Ullmann-type couplings) fundamentally alter the reaction mechanism to an oxidative addition/reductive elimination pathway[3]. This allows for substitution at the C4 position under mild conditions, preserving the integrity of the sensitive cyano group.

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + 4-Br-Pyrazole Coord Nucleophile Coordination [Pd(II)(Ar)(NuH)]+ OxAdd->Coord + Nucleophile Deprot Deprotonation [Pd(II)(Ar)(Nu)] Coord->Deprot + Base Deprot->Pd0 Reductive Elimination Product C4-Substituted Pyrazole Deprot->Product Product Release

Figure 1: Pd-catalyzed nucleophilic substitution catalytic cycle.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the variables (catalyst, ligand, base, and atmosphere), the reaction provides immediate visual and analytical feedback regarding its success or failure.

Protocol A: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

This protocol is optimized for coupling primary and secondary amines to the C4 position.

  • Causality of Base Selection: While sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations, its strong nucleophilicity will cause off-target attack on the C5-carbonitrile group, forming tert-butyl imidates. Therefore, this protocol mandates the use of the milder, non-nucleophilic base Cesium Carbonate (Cs₂CO₃) to ensure strict chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), Xantphos ligand (0.1 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Note: Oxygen quenches the active Pd(0) species, halting the cycle at Figure 1.

  • Solvent & Nucleophile Addition: Syringe in anhydrous, degassed 1,4-dioxane (5.0 mL), followed by the amine nucleophile (1.2 equiv, 1.2 mmol).

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

Protocol B: Copper-Catalyzed C-O/C-S Bond Formation (Ullmann-Type)

For alkoxide, phenoxide, or thiolate substitutions, copper catalysis is highly efficient and economically favorable.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial, add 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Addition: Add the phenol or thiol nucleophile (1.5 equiv) dissolved in anhydrous DMF (0.2 M concentration).

  • Thermal Activation: Heat at 90 °C (for thiols) or 110 °C (for phenols) for 12 hours.

  • Workup: Quench with aqueous NH₄Cl to complex the copper, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

ProtocolWorkflow S1 1. Preparation Degas Solvents S2 2. Reactants Add Substrates S1->S2 S3 3. Activation Heat (90-110°C) S2->S3 S4 4. Monitoring LC-MS Tracking S3->S4 S5 5. Isolation Purification S4->S5

Figure 2: Step-by-step workflow for transition-metal-catalyzed substitution.

Quantitative Reaction Scope & Expected Yields

The following table summarizes the expected quantitative outcomes when applying the protocols above to various nucleophile classes.

Nucleophile TypeReagents / Catalyst SystemTemp (°C)Time (h)Expected Yield (%)
Primary Aryl Amines Pd₂(dba)₃, Xantphos, Cs₂CO₃1004–675–85%
Secondary Alkyl Amines Pd(OAc)₂, BINAP, Cs₂CO₃906–870–80%
Phenols (C-O Bond) CuI, Picolinic Acid, K₃PO₄1101265–75%
Aryl Thiols (C-S Bond) CuI, 1,10-Phenanthroline, K₂CO₃904–680–90%

In-Process Controls & Troubleshooting (Self-Validation)

A robust protocol must allow the scientist to diagnose failures analytically. Monitor the reaction via LC-MS at the 2-hour mark to validate the catalytic cycle:

  • Observation A: Unreacted Starting Material Only.

    • Causality: The oxidative addition step has failed. This usually indicates that the Pd(0) catalyst has oxidized to inactive Pd(II) prior to the reaction.

    • Action: Ensure strict anhydrous/anaerobic conditions and verify the quality of the Pd₂(dba)₃.

  • Observation B: Presence of Debrominated Pyrazole (M-Br + H).

    • Causality: The catalytic cycle successfully underwent oxidative addition, but reductive elimination failed. The Pd(II) intermediate underwent β -hydride elimination or protodepalladation instead.

    • Action: The nucleophile is likely too sterically hindered, or the ligand bite-angle is incorrect. Switch from Xantphos to a more sterically demanding biaryl phosphine ligand (e.g., BrettPhos or RuPhos).

  • Observation C: Mass corresponding to Amidine Formation.

    • Causality: The nucleophile attacked the C5-carbonitrile instead of the C4-palladium complex.

    • Action: The base used was too strong, or the temperature is too high. Ensure Cs₂CO₃ or K₃PO₄ is used, and lower the reaction temperature by 10 °C.

References

  • Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors: A Case Study of Leveraging the Deuterium Kinetic Isotope Effect Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Direct C–H Alkenylation of Functionalized Pyrazoles The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates MDPI[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when functionalizing heavily substituted pyrazoles. The synthesis of 4-Bromo-1-ethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when functionalizing heavily substituted pyrazoles. The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a classic case study in managing competing reaction pathways. The core challenges lie in controlling the regioselectivity during N-alkylation and maintaining chemoselectivity during halogenation, all while preventing the degradation of the sensitive nitrile moiety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize side products and maximize the yield of your desired target.

Workflow & Mechanistic Visualization

The synthesis typically proceeds via one of two routes:

  • Route A: N-alkylation of 4-bromo-1H-pyrazole-5-carbonitrile.

  • Route B: N-alkylation of 1H-pyrazole-5-carbonitrile, followed by C4-bromination.

The most critical failure point in both routes is the N-alkylation step. Due to the tautomeric nature of the pyrazole ring, deprotonation yields a delocalized pyrazolide anion. Standard alkylation conditions thermodynamically favor attack at the less sterically hindered nitrogen, yielding the unwanted 3-carbonitrile regioisomer[1].

AlkylationPathway SM 4-Bromo-1H-pyrazole-5-carbonitrile (Tautomeric Mixture) Intermediate Pyrazolide Anion / Activated Complex (Delocalized) SM->Intermediate Activation Reagents Ethyl Halide / Base or Mitsunobu Reagents Reagents->Intermediate Prod_Desired 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (Desired: Sterically Hindered N1) Intermediate->Prod_Desired Mg-Catalyzed / Mitsunobu (Directed Attack) Prod_Side 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile (Major Side Product: Unhindered N2) Intermediate->Prod_Side Standard Base (K2CO3/DMF) (Thermodynamic Control)

Divergent N-alkylation pathways of 4-bromo-1H-pyrazole-5-carbonitrile.

Troubleshooting FAQs

Q1: My N-alkylation step yields predominantly the 3-carbonitrile isomer instead of the desired 5-carbonitrile. How can I invert this ratio?

Causality: The pyrazole NH proton exists in a tautomeric equilibrium. When you use standard basic conditions (e.g., K₂CO₃ in DMF), you generate a free, delocalized pyrazolide anion. The bulky and electron-withdrawing -CN group at the C5 position sterically hinders the adjacent N1 position. Consequently, the ethyl electrophile preferentially attacks the distant, unhindered N2 position, forming the 3-carbonitrile side product under thermodynamic control[1]. Solution: To override this thermodynamic preference, you must alter the transition state.

  • Approach 1 (Metal-Templated Alkylation): Utilizing a Lewis acid like MgBr₂ coordinates the pyrazole nitrogens and the nitrile group, templating the delivery of the ethyl halide to the sterically hindered N1 position[2].

  • Approach 2 (Mitsunobu Conditions): Reacting the neutral pyrazole with ethanol, triphenylphosphine (PPh₃), and DIAD avoids the free anion entirely. The bulky phosphonium intermediate often blocks the less hindered nitrogen, forcing alkylation at the desired N1 position[3][4].

Q2: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid during my reaction workup. How do I prevent this?

Causality: Nitriles adjacent to an electron-deficient pyrazole ring (further exacerbated by the highly electronegative bromine at C4) are exceptionally electrophilic. If you use strong aqueous bases (like NaOH or KOH) during the reaction or expose the mixture to aqueous base during the extraction workup, hydroxide ions will readily attack the nitrile carbon, leading to irreversible hydrolysis. Solution: Maintain strictly anhydrous conditions during the reaction by using dry solvents and non-nucleophilic bases (e.g., DIPEA or anhydrous Cs₂CO₃). During workup, quench the reaction with saturated aqueous NH₄Cl (mildly acidic buffer) instead of water or basic solutions.

Q3: During the bromination of 1-ethyl-1H-pyrazole-5-carbonitrile, I see dibrominated and degraded side products. What is going wrong?

Causality: N-Bromosuccinimide (NBS) is a dual-pathway reagent. In polar solvents (like DMF) and in the dark, it undergoes heterolytic cleavage to generate Br⁺, driving the desired Electrophilic Aromatic Substitution (EAS) at the electron-rich C4 position of the pyrazole. However, if exposed to light or excessive heat, NBS undergoes homolytic cleavage to form bromine radicals (Br•). These radicals will abstract hydrogen from the N-ethyl group, leading to aliphatic bromination side products. Solution: Conduct the bromination in strictly dark conditions (wrap the flask in aluminum foil) using a polar solvent like DMF at 0 °C.

BrominationPathway SM 1-Ethyl-1H-pyrazole- 5-carbonitrile Reagent NBS (N-Bromosuccinimide) SM->Reagent EAS Electrophilic Aromatic Substitution (Dark, Polar) Reagent->EAS DMF, 0°C Radical Radical Pathway (Light/Heat, Non-polar) Reagent->Radical CCl4, hν / Δ Prod_Desired 4-Bromo-1-ethyl-1H- pyrazole-5-carbonitrile EAS->Prod_Desired Prod_Side 1-(1-Bromoethyl)-1H- pyrazole-5-carbonitrile (Side Product) Radical->Prod_Side

Chemoselectivity in the bromination of 1-ethyl-1H-pyrazole-5-carbonitrile using NBS.

Quantitative Data: Alkylation Condition Comparison

The table below summarizes the expected regioselectivity outcomes based on the chosen alkylation methodology.

Alkylation MethodReagents & ConditionsMajor IsomerRatio (5-CN : 3-CN)Typical Yield
Standard Basic EtI, K₂CO₃, DMF, 80 °C3-Carbonitrile (Side Product)1 : 4>85%
Low-Temp Basic EtI, Cs₂CO₃, MeCN, 0 °C3-Carbonitrile (Side Product)1 : 270%
Mitsunobu EtOH, PPh₃, DIAD, THF, RT5-Carbonitrile (Desired)3 : 165%
Mg-Catalyzed EtI, MgBr₂, DIPEA, THF, RT5-Carbonitrile (Desired)4 : 160%

Experimental Protocols

Protocol A: Regioselective Mg-Catalyzed N-Alkylation

This protocol utilizes Lewis acid templating to favor the sterically hindered 5-carbonitrile isomer[2].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 4-bromo-1H-pyrazole-5-carbonitrile (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv) to the flask.

  • Solvation: Suspend the mixture in anhydrous THF (0.2 M concentration) and stir for 15 minutes at room temperature to allow the Mg-pyrazole complex to form.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.1 equiv). The solution will typically become homogeneous.

  • Alkylation: Add ethyl iodide (EtI, 2.0 equiv) dropwise. Stir the reaction at room temperature for 12–18 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The 5-carbonitrile isomer typically runs slightly lower (more polar) than the 3-carbonitrile isomer due to the dipole moment alignment.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (preventing nitrile hydrolysis). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Separate the remaining 3-carbonitrile side product via silica gel flash chromatography.

Protocol B: Chemoselective C4-Bromination (Route B)

If starting from 1-ethyl-1H-pyrazole-5-carbonitrile, use this protocol to prevent radical side reactions.

  • Preparation: Dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in anhydrous DMF (0.3 M).

  • Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude all ambient light. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine. Extract with EtOAc.

  • Washing: Wash the organic layer extensively with water (5x) to remove residual DMF and succinimide, followed by a brine wash. Dry over Na₂SO₄ and concentrate.

References

  • Xu, D.-F., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett, 2020. URL: [Link]

  • Bookser, B. C., et al. "Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors." Journal of Medicinal Chemistry, 2023. URL: [Link]

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." National Center for Biotechnology Information (PMC), 2024. URL: [Link]

  • "Synthesis of Chiral Pyrazoles: A 1,3-Dipolar Cycloaddition/[1,5] Sigmatropic Rearrangement with Stereoretentive Migration." SciSpace, 2021. URL: [Link]

Sources

Optimization

Process Chemistry Support Center: Scale-Up &amp; Safety for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the production of 4-Bromo-1-ethyl-1H-pyrazole-5-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the production of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (CAS: 1713477-25-8).

Pyrazole carbonitriles are critical pharmacophores utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors like Ibrutinib[1] and various PDE-5 inhibitors. Scaling this synthesis from the bench to the pilot plant requires strict control over regioselectivity, exotherm management, and toxicological safety[2].

Synthetic Strategy & Workflow

The most robust route for scale-up involves a two-phase approach: regioselective N-alkylation of 1H-pyrazole-5-carbonitrile, followed by electrophilic bromination at the electron-rich C4 position.

Workflow SM 1H-Pyrazole-5-carbonitrile Alk N-Alkylation (Bromoethane, K2CO3, DMF) SM->Alk Int 1-Ethyl-1H-pyrazole-5-carbonitrile Alk->Int IPC: HPLC >95% Brom C4-Bromination (NBS, MeCN, 0-5°C) Int->Brom Prod 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile Brom->Prod IPC: HPLC >98%

Synthetic workflow for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Phase 1: Regioselective N-Alkylation

Objective: Convert 1H-pyrazole-5-carbonitrile to 1-ethyl-1H-pyrazole-5-carbonitrile.

  • Charge: Purge a glass-lined reactor with N₂. Charge 1H-pyrazole-5-carbonitrile (1.0 eq) and anhydrous DMF (5.0 vol).

  • Base Addition: Add finely milled anhydrous K₂CO₃ (1.5 eq). Stir at 20°C for 30 minutes to ensure complete deprotonation.

  • Dosing: Slowly dose bromoethane (1.2 eq) via an addition funnel, maintaining the internal temperature below 30°C to prevent solvent degradation and side reactions.

  • Reaction: Heat the jacket to 40°C and agitate for 12 hours.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC (UV 254 nm). Pass criteria: Starting material < 2% AUC.

  • Workup: Quench the reaction by slowly adding deionized water (15.0 vol). Extract the aqueous layer with MTBE (3 × 5.0 vol). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Electrophilic C4-Bromination

Objective: Brominate the C4 position to yield the final product.

  • Charge: Dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in Acetonitrile (7.0 vol) in a jacketed reactor.

  • Cooling: Circulate glycol to cool the internal temperature to 0–5°C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 2 hours. Crucial: Monitor the TIC (Temperature Indicator Controller); pause addition if internal temp exceeds 5°C.

  • Reaction: Allow the reactor to naturally warm to 20°C and stir for 4 hours.

  • IPC Validation: Quench a 10 µL aliquot with 10 µL 5% Na₂S₂O₃, dilute in MeCN, and analyze via HPLC. Pass criteria: Intermediate < 1% AUC.

  • Workup & Isolation: Quench the bulk reaction with 5% aq. Na₂S₂O₃ (5.0 vol) to destroy active bromine. Extract with EtOAc (3 × 5.0 vol). Concentrate the organics and recrystallize the crude solid from Heptane/EtOAc (3:1) to yield pristine white crystals.

Quantitative Process Parameters

ParameterPhase 1: N-AlkylationPhase 2: C4-Bromination
Substrate 1H-pyrazole-5-carbonitrile (1.0 eq)1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq)
Primary Reagent Bromoethane (1.2 eq)N-Bromosuccinimide (1.05 eq)
Catalyst / Base K₂CO₃ (1.5 eq)None
Solvent System Anhydrous DMF (5.0 vol)Acetonitrile (7.0 vol)
Operating Temperature 20°C to 40°C0°C to 5°C (Addition), then 20°C
Reaction Time 12 hours4 hours
Quench Reagent Deionized Water (15.0 vol)5% aq. Na₂S₂O₃ (5.0 vol)
Expected Yield >90%>85%

Troubleshooting & Process FAQs

Q: During Phase 1, we observe a mixture of 1-ethyl-1H-pyrazole-5-carbonitrile and 1-ethyl-1H-pyrazole-3-carbonitrile. How do we control regioselectivity? A: Pyrazoles undergo rapid tautomerism. Alkylation under thermodynamic control often yields a mixture of N1 and N2 alkylated products. To maximize the 5-carbonitrile isomer, strictly maintain the temperature below 40°C and use a mild base like K₂CO₃. If the 3-carbonitrile isomer forms, it can be efficiently purged during the final crystallization step from Heptane/EtOAc due to its differential solubility profile.

Q: Why are we seeing hydrolysis of the carbonitrile group during the alkylation step? A: The carbonitrile (-C≡N) group is highly susceptible to base-catalyzed hydrolysis in the presence of water, converting it into a primary amide or carboxylic acid. This is the exact causality behind mandating anhydrous K₂CO₃ and anhydrous DMF. Never substitute K₂CO₃ with aqueous NaOH or KOH.

Q: Why use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) for the C4 bromination? A: Elemental bromine is a highly corrosive, volatile liquid that generates stoichiometric hydrogen bromide (HBr) gas during electrophilic aromatic substitution, necessitating complex caustic scrubbing infrastructure. NBS is a stable solid that provides a controlled release of electrophilic bromonium ions (Br⁺). This significantly flattens the thermal curve and eliminates corrosive off-gassing, making it vastly superior for pilot-plant scale-up.

Q: How do we eliminate unreacted NBS and succinimide byproducts during workup? A: The protocol mandates a 5% aqueous sodium thiosulfate (Na₂S₂O₃) quench. This step reduces any active electrophilic bromine species to benign bromide ions. Succinimide is highly water-soluble and is efficiently removed during the aqueous washes, while the highly lipophilic 4-bromo-1-ethyl-1H-pyrazole-5-carbonitrile remains in the organic phase.

EHS & Safety Engineering

Halogenated pyrazole carbonitriles are structurally analogous to compounds known to exhibit acute toxicity. Similar derivatives carry GHS hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) [2].

  • Containment: All powder handling (charging starting materials, discharging final product) must be performed in a Ventilated Containment Enclosure (VCE) or glovebox.

  • Exotherm Control: The bromination of the electron-rich pyrazole core is highly exothermic. The DCS (Distributed Control System) must be interlocked with the solid feeder to prevent thermal runaway.

SafetyLogic Temp Reactor Temp Sensor (TIC) Logic DCS Logic Controller Temp->Logic Temp > 5°C Temp->Logic Temp < 2°C Cooling Jacket Cooling System (Glycol -20°C) Logic->Cooling Maximize Flow Feed NBS Dosing Valve (Solid Feeder) Logic->Feed Pause Addition Logic->Feed Resume Addition

Automated DCS logic for exotherm control during NBS addition.

References

  • MilliporeSigma. "4-bromo-1-ethyl-1H-pyrazole-5-carbonitrile".
  • BLDpharm. "1707746-91-5 | 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile".
  • ACS Publications. "Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib".
  • RSC Publishing. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH".

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile Purity: A Comparative Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Heterocyclic building blocks are the foundation of modern kinase inhibitors and central nervous system therapeutics. Among these, 4-Bromo-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Heterocyclic building blocks are the foundation of modern kinase inhibitors and central nervous system therapeutics. Among these, 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile[1] (CAS: 1713477-25-8) is highly valued for its bifunctional reactivity in cross-coupling synthesis. However, the presence of structurally similar isomers and potential genotoxic impurities (PGIs) demands rigorous analytical scrutiny. Standard HPLC-UV methods often fail to resolve isobaric co-elutions, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for purity validation [2].

This guide objectively compares the analytical performance of Premium Grade 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile against standard alternatives and details a self-validating LC-MS/MS protocol compliant with the updated ICH Q2(R2) guidelines[3].

Causality in Method Design: The Physics and Chemistry of the Protocol

As a Senior Application Scientist, it is critical to understand that an analytical method is not just a sequence of steps, but a series of deliberate chemical manipulations. Every parameter in this LC-MS/MS workflow is chosen to exploit the specific physicochemical properties of the pyrazole derivative:

  • Chromatography (Sub-2 µm C18): Pyrazole isomers (e.g., 1-methyl vs. 1-ethyl variants) possess nearly identical polarities. A high-efficiency sub-2 µm stationary phase is required to generate the theoretical plates necessary to baseline-resolve these isomers before they enter the mass spectrometer, preventing ion suppression.

  • Ionization (ESI+ with Formic Acid): Formic acid (0.1%) is not merely a buffer; it is an active participant in the ionization process. It acts as a proton donor, efficiently protonating the basic nitrogen of the pyrazole ring to form stable [M+H]+ ions, thereby maximizing sensitivity for trace impurity detection.

  • Mass Filtering (The Isotope Advantage): Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. By programming the MS/MS to monitor both precursor ions (m/z 200.06 and 202.06), the method creates an internal qualitative check. If a detected peak lacks this characteristic isotopic signature, it is immediately flagged as background noise rather than a brominated impurity.

Objective Performance Comparison

To demonstrate the critical need for high-purity starting materials, we compared a Premium Grade batch of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile against standard commercial and crude synthesized grades using our validated LC-MS/MS method.

Table 1: Quantitative Comparison of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile Grades

Performance MetricPremium Grade (Target)Standard CommercialCrude Synthesized
Overall Purity (LC-MS) > 99.8% 97.5%92.0%
Des-bromo Impurity Not Detected (< LOD) 0.8%3.5%
Isomeric Impurities < 0.1% 1.2%4.0%
Genotoxic Impurities (PGIs) < 1.0 ppm 15.0 ppm> 50.0 ppm
Signal-to-Noise (S/N) at LOQ > 1000:1 450:1120:1

The Self-Validating Experimental Protocol

A robust analytical method must internalize its own quality control. This protocol is designed as a self-validating system , meaning it continuously verifies its own accuracy and resolving power during the run, adhering strictly to ICH Q2(R2) matrix spiking principles[4].

Step 1: Sample Preparation & Matrix Spiking
  • Primary Stock: Accurately weigh 10.0 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile and dissolve in 10.0 mL of LC-MS grade Methanol (1.0 mg/mL).

  • Self-Validating Spike: Prepare a spiked matrix by adding a known concentration (200 ng/mL) of a closely related isomeric standard (e.g., 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile) to the sample.

    • Causality: This internal spike proves that the system maintains its resolving power and recovery accuracy in the presence of the actual sample matrix, eliminating false negatives caused by ion suppression.

Step 2: UHPLC Separation Conditions
  • Column: C18, 100 × 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B (0-1 min) → 95% B (1-8 min) → 95% B (8-10 min) → 5% B (10-12 min).

  • Flow Rate: 0.4 mL/min.

    • Causality: The initial hold at 5% B ensures highly polar des-bromo byproducts elute in the void volume, while the steep ramp to 95% B forces the lipophilic target compound and its isomers to separate based on minute hydrophobic differences.

Step 3: MS/MS Acquisition Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Multiple Reaction Monitoring (MRM):

    • Transition 1 ( 79Br ): m/z 200.06 → m/z 172.10 (Loss of C2​H4​ )

    • Transition 2 ( 81Br ): m/z 202.06 → m/z 174.10 (Loss of C2​H4​ )

    • Causality: Monitoring both transitions calculates an isotopic ratio. If the ratio of Transition 1 to Transition 2 deviates from ~1:1, the system automatically invalidates the peak, ensuring absolute specificity.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating LC-MS/MS method and the decision matrix used to classify the purity of the pyrazole derivative.

LCMS_Validation N1 Sample Preparation (Standard & Spiked Matrix) N2 UHPLC Separation (Resolving Isomers) N1->N2 N3 ESI+ Ionization (Protonation via Formic Acid) N2->N3 N4 MS/MS Isotope Filter (79Br / 81Br Tracking) N3->N4 N5 ICH Q2(R2) Validation (Self-Validating System) N4->N5 N6 Purity Assessment N5->N6 N7 Premium Grade (Passes API Specs) N6->N7 >99.8% Purity N8 Standard Grade (Fails Genotoxic Limits) N6->N8 <99.8% Purity

LC-MS/MS validation workflow and ICH Q2(R2) decision matrix for pyrazole purity assessment.

References

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation AMSbiopharma URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

A Comparative Analysis of Steric Hindrance in 1-Ethyl vs. 1-Methyl Pyrazole Carbonitriles: A Guide for Researchers

For researchers and professionals in drug development and medicinal chemistry, understanding the nuanced interplay of molecular structure and reactivity is paramount. The pyrazole scaffold, a cornerstone in numerous ther...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, understanding the nuanced interplay of molecular structure and reactivity is paramount. The pyrazole scaffold, a cornerstone in numerous therapeutic agents, presents a fascinating case study in how subtle structural modifications can profoundly influence molecular behavior. This guide provides an in-depth, objective comparison of the steric hindrance imparted by 1-ethyl versus 1-methyl substituents on the pyrazole-5-carbonitrile core, supported by experimental data and computational insights.

Introduction: The Significance of Steric Effects in Pyrazole Chemistry

Pyrazole derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities.[1] The substitution pattern on the pyrazole ring, particularly at the N1 position, is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. Steric hindrance, the spatial arrangement of atoms or groups that impedes chemical reactions, plays a pivotal role in dictating the outcomes of synthetic transformations and the conformational preferences of the final molecule.[2][3] In the context of 1-alkyl pyrazole carbonitriles, the size of the alkyl group at the N1 position can significantly impact reactivity, regioselectivity of further functionalization, and intermolecular interactions.

This guide will dissect the comparative steric hindrance of the seemingly similar 1-ethyl and 1-methyl pyrazole-5-carbonitrile analogues, providing a framework for rational decision-making in synthetic strategy and molecular design.

Probing Steric Hindrance: A Multi-faceted Approach

To comprehensively evaluate the steric differences between the 1-ethyl and 1-methyl pyrazole-5-carbonitriles, we will consider three key areas: regioselectivity in N-alkylation reactions, insights from spectroscopic data, and computational modeling of steric parameters.

Regioselectivity in N-Alkylation: A Telltale Sign of Steric Influence

The N-alkylation of unsymmetrical pyrazoles is a classic example where steric hindrance governs the reaction's regiochemical outcome.[4] The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit different degrees of steric accessibility. Alkylation generally favors the less sterically hindered nitrogen atom.[5]

Table 1: Illustrative Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentN1:N2 RatioReference
3-NitropyrazoleMethyl IodideHigh N1 selectivity[4]
3-NitropyrazoleIsopropyl BromideLower N1 selectivity[4]
3-Methylpyrazole1-Bromopropane7:1[6]
3-MethylpyrazoleBenzyl Bromide10:1[6]

Experimental Workflow: Competitive N-Alkylation for Assessing Relative Steric Hindrance

To quantitatively assess the steric difference, a competitive alkylation experiment can be designed. This protocol provides a framework for such an investigation.

Caption: Workflow for a competitive alkylation experiment to compare steric hindrance.

Spectroscopic Evidence: Unveiling Steric Crowding

Nuclear Magnetic Resonance (NMR) spectroscopy provides subtle but telling clues about the steric environment around the N-alkyl group. In ¹H NMR, the chemical shift of the protons on the alkyl group can be influenced by the proximity of other groups. While a direct, comprehensive comparison of the NMR spectra for 1-ethyl- and 1-methyl-pyrazole-5-carbonitrile is not available in a single source, data from related N-substituted pyrazoles can be informative.

A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogues.[4] In general, increased steric congestion can cause a downfield shift of the protons on the N-alkyl group due to anisotropic effects from the pyrazole ring. However, the specific electronic and conformational effects in these molecules can lead to more complex shifts.

Table 2: Representative ¹H NMR Chemical Shifts for N-Alkyl Groups in Pyrazole Derivatives

CompoundN-Alkyl Group ProtonsChemical Shift (ppm)Reference
1-Methyl-3,5-dimethyl-1H-pyrazoleN-CH3.63[7]
1-Ethyl-3,5-dimethyl-1H-pyrazoleN-CH ₂CH₃3.99[7]

In this example of 3,5-dimethylpyrazoles, the methylene protons of the ethyl group are shifted downfield compared to the methyl protons. This can be attributed to a combination of electronic and steric factors. The greater number of protons on the ethyl group and its ability to adopt different conformations can influence the local magnetic environment.

Computational Modeling: Quantifying Steric Parameters

Computational chemistry offers a powerful tool to quantify steric hindrance through the calculation of various steric parameters. These parameters provide a numerical representation of the size and shape of a substituent.

  • A-Value: The A-value is a measure of the conformational preference of a substituent on a cyclohexane ring and is often used as a general indicator of steric bulk.[3] A larger A-value corresponds to greater steric demand. The A-value for an ethyl group (~1.75 kcal/mol) is slightly larger than that of a methyl group (~1.74 kcal/mol), suggesting a marginally greater steric presence.[3] While these values are derived from a different system, they provide a fundamental comparison of the intrinsic steric size of the two alkyl groups.

  • Sterimol Parameters: These parameters (L, B1, and B5) describe the dimensions of a substituent in different directions.[8]

  • Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around an atom that is occupied by a substituent.

While specific calculations for 1-ethyl- and 1-methyl-pyrazole-5-carbonitrile are not published, computational studies on similar systems consistently show that the ethyl group has larger steric parameters than the methyl group. This is intuitively expected due to the additional carbon and hydrogen atoms.

Logical Diagram: Factors Influencing Steric Hindrance

Steric_Hindrance_Factors cluster_alkyl Alkyl Group Properties cluster_reaction Reaction Conditions cluster_impact Impact on Reactivity & Properties Steric_Hindrance Steric Hindrance of N-Alkyl Group Regioselectivity Regioselectivity Steric_Hindrance->Regioselectivity Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate Biological_Activity Biological Activity Steric_Hindrance->Biological_Activity Size Size (Methyl vs. Ethyl) Size->Steric_Hindrance Conformation Conformational Flexibility Conformation->Steric_Hindrance Electrophile Size of Electrophile Electrophile->Regioselectivity Solvent Solvent Effects Solvent->Reaction_Rate

Caption: Key factors influencing and influenced by the steric hindrance of the N-alkyl group.

Synthesis of 1-Alkyl-1H-pyrazole-5-carbonitriles

The synthesis of 1-alkyl-1H-pyrazole-5-carbonitriles can be achieved through several routes. A common method involves the N-alkylation of a pre-formed pyrazole-5-carbonitrile ring.

Protocol: General Procedure for N-Alkylation of Pyrazole-5-carbonitrile

This protocol outlines a general method for the synthesis of 1-methyl- and 1-ethyl-1H-pyrazole-5-carbonitrile.

Materials:

  • 1H-Pyrazole-5-carbonitrile

  • Methyl iodide or Ethyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Base-mediated Deprotonation: To a solution of 1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Alternatively, for a stronger base, suspend sodium hydride (1.2 eq) in anhydrous THF and add a solution of 1H-pyrazole-5-carbonitrile in THF dropwise at 0 °C.

  • Alkylation: To the resulting mixture, add methyl iodide or ethyl iodide (1.1 eq) dropwise at room temperature (for K₂CO₃/DMF) or 0 °C (for NaH/THF).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkyl-1H-pyrazole-5-carbonitrile.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and easy-to-handle base suitable for many N-alkylations. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the pyrazole, which can be beneficial for achieving higher yields and regioselectivity.[5]

  • Solvent: DMF and THF are polar aprotic solvents that are effective in dissolving the pyrazole and the base, facilitating the reaction.

  • Alkylating Agent: Alkyl iodides are typically more reactive than the corresponding bromides or chlorides, leading to faster reaction times.

Conclusion

The steric hindrance of a 1-ethyl group on a pyrazole-5-carbonitrile ring is demonstrably greater than that of a 1-methyl group. This difference, while seemingly minor, has significant implications for the reactivity and synthetic utility of these molecules. The increased steric bulk of the ethyl group can be leveraged to enhance regioselectivity in subsequent reactions but may also lead to slower reaction rates.

For drug development professionals, this understanding is crucial for fine-tuning the structure-activity relationship (SAR) of pyrazole-based drug candidates. The choice between a methyl and an ethyl substituent at the N1 position can influence the molecule's fit within a binding pocket and its metabolic profile.

This guide provides a foundational understanding of the comparative steric hindrance of these two important building blocks. Researchers are encouraged to utilize the provided experimental frameworks and computational insights to inform their synthetic strategies and accelerate the discovery of novel pyrazole-based therapeutics.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A.-A. A. (2009).
  • Al-Azmi, A., & Kalarikkal, N. (2013). A facile one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Journal of Heterocyclic Chemistry, 50(S1), E189–E193.
  • Asif, M. (2014). A review on diverse and versatile antibacterial agents. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
  • Gao, F., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11133–11144. Available from: [Link]

  • Hirsch, J. A. (1967). Topics in Stereochemistry, Volume 1. Interscience Publishers.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., et al. (2004). Regioselective N-Alkylation of 3(5)-Substituted Pyrazoles. The Journal of Organic Chemistry, 69(2), 437–440.
  • Kumar, V., & Aggarwal, R. (2013). Pyrazole derivatives: a historical profile. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 19-29.
  • Nassar, E., et al. (2011). Synthesis and reactions of some new pyrazole derivatives. Acta Pharmaceutica, 61(2), 225–234.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Roy, K., et al. (2008). QSAR of pyrazole derivatives.
  • Fun, H.-K., et al. (2011). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o14.
  • Wikipedia. (2023). A-value. Available from: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Available from: [Link]

  • Grokipedia. (n.d.). A-value. Available from: [Link]

  • ResearchGate. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles | Request PDF. Available from: [Link]

  • Reddit. (2023). N-methylation of pyrazole. Available from: [Link]

  • The Royal Society of Chemistry. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

Sources

Validation

Comparative GC-MS Analysis Guide: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile and Its Analogs

Halogenated pyrazole carbonitriles, specifically 4-bromo-1-alkyl-1H-pyrazole-5-carbonitriles, are highly versatile heterocyclic building blocks. They are prominently utilized in modern drug discovery, most notably in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated pyrazole carbonitriles, specifically 4-bromo-1-alkyl-1H-pyrazole-5-carbonitriles, are highly versatile heterocyclic building blocks. They are prominently utilized in modern drug discovery, most notably in the synthesis of for oncology applications[1].

For researchers synthesizing these intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural verification and impurity profiling. This guide provides an objective, data-driven comparison of the GC-MS retention behaviors and fragmentation patterns of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile[2] against its methyl, propyl, and positional analogs.

Analytical Workflow & Self-Validating Methodology

To ensure absolute scientific integrity, the following GC-MS protocol is designed as a self-validating system . Every parameter is selected with a specific mechanistic purpose to eliminate false positives and ensure quantitative reliability.

GCMS_Workflow A Sample Prep (Acetonitrile + ISTD) B GC Injection (250°C, Splitless) A->B C Capillary GC (HP-5MS Column) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analyzer (Quadrupole) D->E

Step-by-step GC-MS analytical workflow for pyrazole carbonitrile derivatives.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the pyrazole derivative in 1.0 mL of MS-grade acetonitrile.

    • Causality: Acetonitrile provides excellent solubility for moderately polar pyrazoles while maintaining a low expansion volume during vaporization, preventing inlet overload.

  • Internal Standard (ISTD) Addition: Spike the sample with 10 µg/mL of Decafluorobiphenyl.

    • Self-Validation Mechanism: The ISTD acts as an internal control. If the absolute retention time shifts due to column trimming or carrier gas fluctuations, the Relative Retention Time (RRT) remains constant, validating the run.

  • GC Separation: Inject 1.0 µL in splitless mode onto a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

    • Oven Program: 80 °C (hold 1 min) ramp 15 °C/min to 280 °C hold 3 min.

    • Causality: A non-polar stationary phase separates these analogs strictly by boiling point and dispersion forces. The 15 °C/min ramp provides the optimal thermodynamic balance, ensuring sharp peak shapes without co-eluting structurally similar alkyl homologs.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV with a scan range of m/z 50–300.

    • Causality: 70 eV is the universal standard for EI. It imparts enough internal energy to induce reproducible, hard fragmentation, which is critical for differentiating positional isomers via spectral library matching.

Comparative GC-MS Performance Data

Because these building blocks share identical functional groups, their GC retention times are dictated by the length of the N-alkyl chain (which increases the boiling point) and the position of the carbonitrile group.

Below is a comparative data matrix standardizing the expected performance of these analogs.

CompoundCAS NumberMW ( g/mol )Relative Retention Time (RRT)*Molecular Ion Doublet (m/z)Key Fragments (m/z)
4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile 327099-80-9[3]186.010.88185 / 187106, 158
4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile 1713477-25-8[2]200.041.00 199 / 201 120, 172
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile 1707746-91-5[4]200.041.02199 / 201120, 172
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile 1707400-45-0214.061.15213 / 215134, 186

*Note: RRT is normalized to the 1-ethyl-5-carbonitrile derivative (RRT = 1.00) on a standard HP-5MS column.

Mechanistic Insights into Pyrazole Fragmentation

Understanding the fragmentation logic is essential for verifying the structural integrity of your synthesized compounds. indicate that the molecular ion [M]+∙ undergoes highly specific degradation pathways[5].

  • Self-Validating Isotopic Signature: The presence of the bromine atom provides an immediate, visual confirmation of the target. Bromine exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Therefore, the molecular ion will always appear as a distinct doublet separated by 2 mass units (e.g., m/z 199 and 201 for the ethyl derivative).

  • HCN Expulsion (Primary Pathway): Pyrazole carbonitriles characteristically eject hydrogen cyanide (HCN, -27 Da) from the molecular ion[5].

  • Bromine Radical Loss (Competing Pathway): The sterically crowded 4-bromo position facilitates the competing loss of a bromine radical (Br•, -79 Da)[5].

Fragmentation M Molecular Ion [M]+• m/z 199/201 (Ethyl) F1 Loss of HCN [-27 Da] M->F1 Primary Pathway F2 Loss of Br• [-79 Da] M->F2 Competing Pathway F3 Alkyl Cleavage [-CH3 or -C2H4] M->F3 Minor Pathway

Primary EI-MS fragmentation pathways for 4-bromo-1-alkyl-pyrazole carbonitriles.

Differentiating Positional Isomers

While 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile and 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile have identical masses (MW: 200.04), they can be differentiated chromatographically. The 3-carbonitrile isomer typically exhibits a slightly longer retention time (RRT ~1.02) due to the reduced steric hindrance around the highly polar nitrile group, which allows for stronger transient interactions with the stationary phase compared to the sterically crowded 5-carbonitrile position.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

This document provides essential, procedural guidance for the safe handling and disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile. As a substituted pyrazole, this compound possesses a unique combination of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, procedural guidance for the safe handling and disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile. As a substituted pyrazole, this compound possesses a unique combination of chemical functionalities—a halogenated aromatic ring and a nitrile group—that necessitate stringent and specific disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, maintain regulatory compliance, and build a culture of proactive chemical stewardship in the laboratory.

Critical Hazard Assessment and Rationale for Specialized Disposal

Understanding the chemical nature of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is fundamental to appreciating the causality behind its disposal requirements. The molecule presents two primary hazard classifications that dictate its handling from cradle to grave:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated hydrocarbon.[1][2] Co-disposal with non-halogenated organic waste is prohibited because standard incineration can lead to the formation of highly toxic and environmentally persistent dioxins and furans. Therefore, it requires a distinct, high-temperature incineration process equipped with specialized scrubbers.[2][3] Segregating this waste stream is not only a safety mandate but also a cost-control measure, as halogenated waste disposal is significantly more expensive than non-halogenated waste.[4]

  • Nitrile-Containing Compound: The carbonitrile (-C≡N) functional group presents a significant toxicological risk. Nitriles can be toxic by ingestion, inhalation, or skin contact.[5] A critical, and potentially fatal, risk is the liberation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[6] Consequently, all waste streams containing this compound must be maintained under neutral to basic conditions.

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related analogs like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile and 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile indicate that the substance should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7][8]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any handling or disposal begins, the following safety infrastructure must be in place.

Engineering Controls:

  • All handling of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile, including transfer to a waste container, must be conducted within a properly functioning chemical fume hood.[1][9] This is non-negotiable and serves to prevent inhalation of any dust or vapors.

Personal Protective Equipment (PPE): A standard PPE ensemble is required for handling this compound.[1][9]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. For prolonged handling or in case of a spill, consider double-gloving.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A buttoned, flame-resistant lab coat and closed-toe shoes are essential to protect skin.[9]

ParameterSpecificationRationale
Waste Classification Halogenated Organic Waste, Nitrile-Containing WastePrevents formation of dioxins during incineration and release of HCN gas.
Primary Container Clearly labeled, sealable, chemically compatible container (e.g., 4L poly bottle).[4]Ensures safe containment and clear identification of hazards.
Waste Segregation Separate from: Non-halogenated organics, acids, bases, and strong oxidizing agents.[4][6][8]Avoids dangerous chemical reactions and simplifies the final disposal process.
Required PPE Nitrile gloves, chemical splash goggles, lab coat.[9]Protects personnel from dermal, ocular, and clothing contamination.
Handling Location Certified Chemical Fume Hood.[1]Prevents inhalation exposure to volatile compounds or fine powders.

Step-by-Step Waste Collection and Disposal Protocol

Adherence to a systematic procedure is critical for safety and compliance. This protocol is designed to be a self-validating system, ensuring that each step reinforces the safety principles outlined above.

Step 1: Container Preparation

  • Obtain a designated hazardous waste container that is compatible with organic chemicals.

  • The container must be clearly labeled before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile". Do not use abbreviations.[10]

    • The primary hazards: "Toxic," "Irritant," "Halogenated."[4]

    • An accumulation start date.

Step 2: Waste Collection

  • All transfers of waste into the container must occur within a chemical fume hood.[4]

  • If disposing of the pure solid, transfer it directly into the waste container.

  • If it is in a solvent, ensure the solvent is also a halogenated waste stream or is compatible. Crucially, do not mix halogenated and non-halogenated solvents. Any mixture must be treated as halogenated waste.[10]

  • Keep the waste container securely closed at all times, except when actively adding waste.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The labeled, closed container must be stored in a designated SAA within the laboratory.

  • The SAA must be located at or near the point of generation.

  • Store the container in secondary containment to mitigate spills.[4]

  • Ensure the container is segregated from incompatible materials, especially acids.[4]

Step 4: Final Disposal

  • Do not allow excessive quantities of waste to accumulate.[10]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12][13]

  • Under no circumstances should this chemical or its solutions be disposed of down the drain. [1][3]

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct responses to mitigate exposure and environmental release.

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or clay-based cat litter.[7]

  • Carefully scoop the absorbed material and place it into the designated halogenated hazardous waste container.[7]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the contaminated cloth in the waste container.

  • Wash the area with soap and water.

Large Spills (outside a fume hood):

  • Evacuate the area immediately.[10]

  • Alert others and activate the fire alarm if necessary to facilitate evacuation.

  • Contact your institution's emergency response team or EHS office.

  • Close the laboratory doors to contain the spill.

Decontamination of Glassware:

  • Glassware that has come into contact with the compound must be decontaminated before being washed.

  • Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • The first two rinsates must be collected and disposed of as halogenated hazardous waste.[13] The third rinsate can often be collected as non-halogenated waste, depending on institutional policy.

Disposal Workflow Diagram

The following diagram outlines the critical decision-making process for the proper disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile.

G Disposal Workflow: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile start Waste Generated: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood container Step 3: Select Labeled 'Halogenated Organic Waste' Container fume_hood->container incompatibilities CRITICAL CHECK: Keep Waste Segregated AVOID: - Acids (HCN Risk) - Non-Halogenated Waste - Strong Oxidizers container->incompatibilities transfer Step 4: Transfer Waste (Solid or Solution) incompatibilities->transfer seal Step 5: Securely Seal Container transfer->seal store Step 6: Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store dispose Step 7: Arrange Pickup via EHS or Licensed Contractor store->dispose

Sources

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